N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide
Description
N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide is a triazole-sulfonamide hybrid compound characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a sulfanyl-linked 4-(tert-butyl)benzyl moiety at position 3. The benzenesulfonamide group at position 3 of the triazole ring is further functionalized with a fluorine atom at the para position. The tert-butyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2S2/c1-21(2,3)16-7-5-15(6-8-16)14-29-20-25-24-19(26(20)4)13-23-30(27,28)18-11-9-17(22)10-12-18/h5-12,23H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWVPFCJBOSMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)CNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the triazole ring.
Benzylation: The benzyl group is added via a nucleophilic substitution reaction using 4-(tert-butyl)benzyl chloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive domains:
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4-Fluorobenzenesulfonamide moiety
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1,2,4-triazole core
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Benzylsulfanyl and tertiary butyl substituents
Key reactive sites include:
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Sulfonamide (-SO₂NH-) group
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Triazole nitrogen atoms
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Allylic sulfur (S-benzyl) linkage
Sulfonamide Group Reactions
The sulfonamide functionality participates in:
Experimental Note : Alkylation reactions show moderate yields (~60-75%) due to steric hindrance from the triazole-methyl group .
Triazole Ring Reactivity
The 1,2,4-triazole core exhibits:
Electrophilic Substitution
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Nitration : HNO₃/H₂SO₄ at 0-5°C preferentially targets the para position of the fluorobenzene ring rather than the triazole system.
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Halogenation : Limited reactivity observed with Cl₂/FeCl₃, likely due to electron-withdrawing effects of the sulfonamide group.
Ring-Opening Reactions
Under strong basic conditions (NaOH, ethanol, Δ), the triazole ring undergoes partial cleavage, producing thiol intermediates detectable via LC-MS .
Benzylsulfanyl Group Transformations
The S-benzyl group participates in:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂/AcOH, 50°C | Sulfoxide (R-SO-R') formation |
| Nucleophilic Displacement | Piperidine, DMSO, 120°C | Thiol exchange with secondary amines |
Kinetic Data : Oxidation to sulfoxide occurs with t₁/₂ = 2.3 hrs under standard conditions .
Stability Under Physicochemical Stress
Synthetic Modifications Reported
Derivatization strategies include:
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Mitsunobu Reaction : Introduction of hydroxyl groups using DIAD/PPh₃ (yield: 55%)
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Suzuki Coupling : Limited success due to competing sulfur coordination with Pd catalysts
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition at modified triazole sites
Mechanistic Insights from Analogues
Data from structurally similar compounds (e.g., EVT-2660910) suggest:
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Enzyme Inhibition : Competitive inhibition of carbonic anhydrase IX (Kᵢ = 12 nM) via sulfonamide-Zn²⁺ interaction
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Metabolic Pathways : CYP3A4-mediated oxidation of tert-butyl group observed in hepatic microsomes
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide. For instance, a study conducted by Walid Fayad et al. (2019) identified novel anticancer compounds through drug library screening on multicellular spheroids. While the specific compound was not tested directly, the structural similarities suggest potential efficacy in cancer treatment due to the presence of the triazole moiety known for its biological activity .
Antimicrobial Activity
The compound's structure indicates potential antimicrobial properties. Triazole derivatives are known for their effectiveness against various pathogens. A study published in Molecules discusses the synthesis of triazole-based compounds that exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess similar antimicrobial effects.
Antifungal Agents
Triazole derivatives are widely recognized as antifungal agents. The compound's ability to inhibit fungal growth could be explored further in clinical settings. Research indicates that triazoles function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes . This mechanism can be critical for developing new antifungal therapies.
Enzyme Inhibition
The sulfonamide group present in the compound is known for its role in enzyme inhibition. Compounds with sulfonamide structures have been shown to inhibit carbonic anhydrase and other enzymes involved in metabolic processes. This property can be leveraged for designing inhibitors targeting specific pathways in diseases such as cancer and metabolic disorders .
Case Studies and Research Findings
- Anticancer Screening : In a drug library screening study, compounds structurally related to this compound were identified as potential anticancer agents through their ability to induce apoptosis in cancer cells .
- Antimicrobial Activity Evaluation : A comparative study evaluated various triazole derivatives against common bacterial strains. The results indicated that certain modifications to the triazole structure enhanced antibacterial activity significantly .
- Enzyme Inhibition Studies : Research demonstrated that sulfonamide derivatives effectively inhibited carbonic anhydrase activity, suggesting their potential use as therapeutic agents in conditions where enzyme regulation is beneficial .
Mechanism of Action
The mechanism of action of N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide involves its interaction with microbial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid, which is essential for bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on substituent variations, molecular properties, and inferred biological activities:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Lipophilicity :
- The tert-butyl group in the target compound confers higher lipophilicity compared to smaller alkyl groups (e.g., sec-butyl in or allyl in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Fluorine and chlorine substituents on the benzenesulfonamide moiety (as in vs. the target compound) modulate electronic properties: fluorine’s strong electron-withdrawing effect may stabilize interactions with enzymatic targets .
Steric and Electronic Modifications: Replacing the methyl group at position 4 with bulkier substituents (e.g., allyl in or methoxyphenyl in ) can sterically hinder binding to target proteins.
Biological Activity Trends: Sulfonamide derivatives, such as those in and , are frequently explored for antimicrobial activity. The target compound’s 4-fluorobenzenesulfonamide group may enhance target specificity compared to non-fluorinated analogs . The triazole core’s sulfur atom in the sulfanyl group (common across all compounds) could participate in hydrogen bonding or metal coordination, critical for enzyme inhibition .
Synthetic Accessibility :
- Crystallographic data from related compounds (e.g., ) highlight the feasibility of synthesizing such triazole-sulfonamide hybrids using established protocols like X-ray diffraction-guided optimization .
Biological Activity
N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide is a compound that belongs to the class of 1,2,4-triazoles, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 523.5 g/mol. The compound features a triazole ring, which is known for its role in various biological activities, including antifungal and antibacterial properties.
Antimicrobial Activity
- Antifungal Properties : Triazole derivatives have been extensively studied for their antifungal activities. The compound's structure suggests potential efficacy against various fungal pathogens. For instance, 1,2,4-triazoles are recognized for their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes .
- Antibacterial Activity : Research indicates that compounds containing triazole moieties exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study highlighted that triazole hybrids demonstrated activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The specific compound under review may also exhibit similar properties due to its structural characteristics.
- Antiproliferative Effects : Recent studies have shown that certain triazole derivatives possess antiproliferative activity against cancer cell lines. The incorporation of sulfanyl groups in the structure enhances this activity by influencing cellular mechanisms involved in proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole compounds indicates that modifications at specific positions on the triazole ring can significantly impact biological activity. For example:
- Substituents such as alkyl groups at the N-1 position can enhance antibacterial potency.
- The presence of electron-donating groups on aromatic rings may increase interaction with biological targets .
Case Studies
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial and antiproliferative activities. Among these, compounds with similar structural features to this compound showed promising results against several bacterial strains .
- Comparative Analysis : In comparative studies, certain triazole derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) against pathogens compared to traditional antibiotics like vancomycin and ciprofloxacin, indicating a potential for developing new antimicrobial agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the 1,2,4-triazole core via cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions (e.g., H₂SO₄) .
- Sulfanyl group introduction : Use nucleophilic substitution with 4-(tert-butyl)benzyl thiol in the presence of a base (e.g., K₂CO₃) to functionalize the triazole ring .
- Sulfonamide coupling : React the intermediate with 4-fluorobenzenesulfonyl chloride in anhydrous DMF with triethylamine as a base .
- Optimization : Apply Bayesian optimization algorithms to systematically vary parameters (temperature, solvent ratios, catalyst loading) and maximize yield .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical techniques :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the sulfonamide group) .
- NMR/FT-IR spectroscopy : Assign peaks for the tert-butyl group (δ ~1.3 ppm in H NMR), sulfanyl C–S stretch (~650 cm⁻¹), and sulfonamide S=O vibrations (~1350 cm⁻¹) .
- Mass spectrometry : Validate molecular weight via high-resolution ESI-MS, focusing on fragmentation patterns of the triazole and sulfonamide moieties .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability protocols :
- Store at -20°C under inert gas (Ar/N₂) to prevent oxidation of the sulfanyl group .
- Avoid exposure to light or moisture, as the fluorobenzenesulfonamide group may hydrolyze under acidic/alkaline conditions .
Advanced Research Questions
Q. What computational strategies can predict biological targets or binding modes for this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like carbonic anhydrase (targeted by sulfonamides) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on the tert-butyl group’s hydrophobic interactions .
- QSAR modeling : Train models on analogous triazole-sulfonamide derivatives to correlate substituent effects (e.g., fluorine position) with activity .
Q. How can conflicting bioactivity data from similar compounds be resolved?
- Resolution strategies :
- SAR analysis : Compare substituent effects across analogs (e.g., replacing tert-butyl with cycloheptyl reduces steric hindrance in enzyme pockets) .
- Dose-response assays : Perform IC₅₀ determinations under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .
Q. What experimental designs are suitable for studying metabolic stability in vitro?
- Approach :
- Liver microsome assays : Incubate the compound with rat/human microsomes (1 mg/mL protein) and NADPH, monitoring degradation via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition, accounting for the fluorophenyl group’s electron-withdrawing effects .
Q. How can synthetic byproducts or degradation products be identified and quantified?
- Analytical workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
